molecular formula C24H26N4O3 B2471455 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one CAS No. 941944-39-4

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one

Cat. No. B2471455
CAS RN: 941944-39-4
M. Wt: 418.497
InChI Key: HDDWBIBWMWMBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one is a chemical compound with the chemical formula C26H27N3O3. It is also known as BZP-MMP or 3'-chloro-2-methyl-5-(4-methylbenzyl)-N-(piperazin-1-yl)benzo[d][1,3]oxazol-6-amine. This compound is synthesized in the laboratory and has been studied for its potential applications in scientific research.

Scientific Research Applications

Alpha(1)-Adrenoceptor Antagonism

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one is investigated for its potential as an alpha(1)-adrenoceptor antagonist. The compound's design is based on trazodone's structure, with modifications such as the insertion of a pyridazin-3(2H)-one moiety. These changes aim to enhance its fit in the pharmacophore model for alpha(1)-AR antagonists. Biological evaluations indicate significant affinity and selectivity towards alpha(1)-AR, suggesting its potential in this area (Betti et al., 2002).

Synthesis of Heterocyclic Compounds

This chemical serves as an intermediate in synthesizing various heterocyclic compounds. Its structure allows for the formation of new hydrazides, hydrazidoyl chlorides, and highly reactive nitrile imine species. These species are crucial in synthesizing substituted tetrazines, triazoles, and oxadiazoles with a pyridazin-3(2H)-one moiety, showcasing its versatility in chemical synthesis (Shams, 1984).

Development of CNS Active Compounds

Research into the development of central nervous system (CNS) active compounds involves 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one derivatives. These compounds are explored for their binding affinity to rat brain membranes, indicating their potential role in developing new CNS drugs (Barlin et al., 1992).

Antiproliferative Activities

Some derivatives of this compound are studied for their antiproliferative activities against human cancer cells. These studies focus on how specific chemical features, like the methoxy group, influence cell growth inhibition, indicating its potential application in cancer research (Minegishi et al., 2015).

Crystal Structure Determination

The compound's derivatives are also subject to crystal structure determination, highlighting their significance in structural chemistry and material science. Understanding their crystal structures aids in the development of new materials and drugs (Moustafa & Girgis, 2007).

properties

IUPAC Name

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-18-8-6-7-11-20(18)28-22(29)16-21(31-2)23(25-28)24(30)27-14-12-26(13-15-27)17-19-9-4-3-5-10-19/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDWBIBWMWMBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one

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